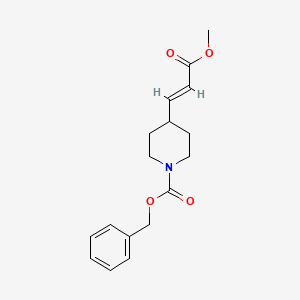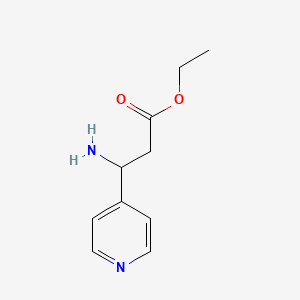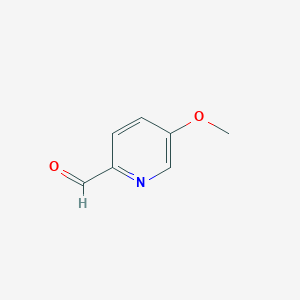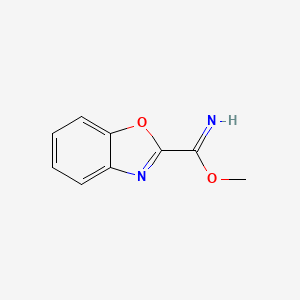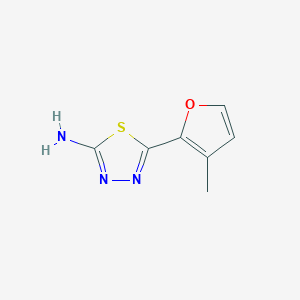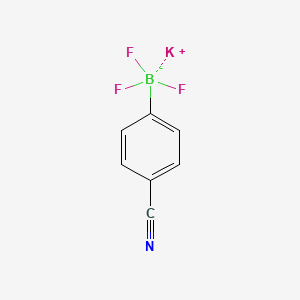
Potassium (4-Cyanophenyl)trifluoroborate
概要
説明
Potassium (4-Cyanophenyl)trifluoroborate is an organoboron compound with the molecular formula C7H4BF3KN. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules .
作用機序
Target of Action
Potassium (4-Cyanophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are strong nucleophiles and react with electrophiles without transition-metal catalysts . Therefore, the primary targets of this compound are electrophiles in the reaction environment.
Mode of Action
This compound interacts with its targets (electrophiles) through nucleophilic reactions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ . This means that a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .
Biochemical Pathways
The major areas of chemical reactivity and applicability of this compound can be classed into four categories :
- Firstly, for precursors to difluoroboranes .
- Secondly, as intermediates for a range of synthetic pathways .
- Thirdly, as precursors for ionic liquids and electrolytes .
- Lastly, as nucleophilic partners in metal-catalysed cross-coupling reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new compounds through its reactions with electrophiles . For example, in the Suzuki-Miyaura coupling reactions, it can form new carbon-carbon bonds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be moisture- and air-stable , making it suitable for oxidative conditions . This stability can influence the compound’s action, efficacy, and stability in different environments.
生化学分析
Biochemical Properties
Potassium (4-Cyanophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner . This reaction is catalyzed by palladium and involves the formation of a carbon-carbon bond between the aryl group of this compound and an electrophilic partner . The nature of these interactions is primarily based on the formation of transient complexes with the catalytic metal, leading to the desired product.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in facilitating cross-coupling reactions can indirectly impact cellular functions by modifying the chemical environment within the cell
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation, where the aryl group is transferred from the boron atom to the palladium catalyst . This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The compound’s ability to form stable complexes with palladium is crucial for its reactivity and efficiency in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may undergo degradation, leading to a decrease in its effectiveness in cross-coupling reactions. Long-term studies have shown that the compound can maintain its stability and reactivity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as skin and eye irritation, respiratory issues, and potential toxicity . These effects highlight the importance of careful dosage control in experimental settings to avoid harmful outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in cross-coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds . These interactions can influence metabolic flux and the levels of various metabolites within the cell. The compound’s ability to participate in these reactions makes it a valuable tool in synthetic organic chemistry .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its effectiveness in biochemical reactions, as it needs to reach the appropriate sites within the cell to exert its effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can interact with target biomolecules . The compound’s activity and function can be influenced by its localization, as it needs to be in the right place to participate in cross-coupling reactions. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its effectiveness in biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Potassium (4-Cyanophenyl)trifluoroborate can be synthesized from the corresponding boronic acid. The general synthetic route involves the reaction of 4-cyanophenylboronic acid with potassium bifluoride (KHF2) to form the trifluoroborate salt. The reaction typically takes place in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or other separation techniques to remove impurities and obtain the desired compound in solid form .
化学反応の分析
Types of Reactions
Potassium (4-Cyanophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles without the need for transition-metal catalysts . This makes it highly useful in various organic transformations.
Common Reagents and Conditions
The compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
Potassium (4-Cyanophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals.
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
Uniqueness
Potassium (4-Cyanophenyl)trifluoroborate is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electronic effects play a crucial role. Compared to other trifluoroborates, the cyano group enhances the compound’s reactivity and selectivity in certain transformations .
特性
IUPAC Name |
potassium;(4-cyanophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAKQWNUUSKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635801 | |
| Record name | Potassium (4-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-36-8 | |
| Record name | Potassium (4-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (4-Cyanophenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


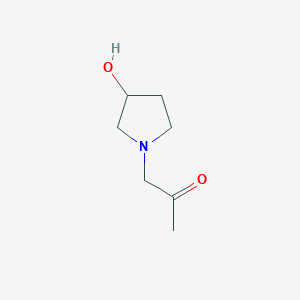

![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)
![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)

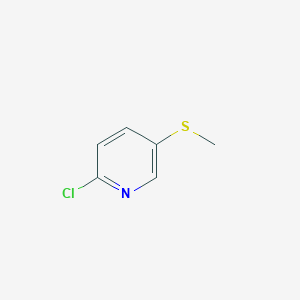
![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
